molecular formula C14H20N2O3 B1609411 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid CAS No. 401804-56-6

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid

Cat. No. B1609411
CAS RN: 401804-56-6
M. Wt: 264.32 g/mol
InChI Key: MKUXKMKQINFDFG-UHFFFAOYSA-N
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Description

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid (4-MEPBA) is a synthetic compound that has been studied for its potential as a therapeutic agent. 4-MEPBA is a member of the piperazinone family and has been studied for its potential in treating a variety of conditions, including cancer, inflammation, and neurological disorders. 4-MEPBA has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and its action is thought to be mediated through the inhibition of prostaglandin production.

Scientific Research Applications

Pharmacology: Potential as a Therapeutic Agent

This compound has been explored for its potential therapeutic applications due to its structural similarity to piperazine derivatives known for their pharmacological activities . It may serve as a precursor or an intermediate in the synthesis of molecules with possible antihistaminic, antipsychotic, or antidepressant properties.

Biochemistry: Enzyme Inhibition Studies

In biochemistry research, this compound could be used to study enzyme inhibition, particularly in the context of neurotransmitter regulation. Its piperazine moiety may interact with enzymes like monoamine oxidase, offering insights into the treatment of neurological disorders.

Medicinal Chemistry: Drug Design and Development

The benzoic acid moiety of this compound makes it a candidate for drug design and development. It could be functionalized to create new derivatives with enhanced biological activity or improved pharmacokinetic properties for use in medicinal chemistry .

Industrial Applications: Chemical Synthesis

In industrial settings, this compound might be utilized as a building block in the synthesis of complex organic molecules. Its reactive sites allow for various chemical transformations, making it valuable for creating polymers or other industrial chemicals .

Environmental Impact: Ecotoxicology Studies

Given the increasing concern over the environmental impact of chemicals, this compound could be studied for its ecotoxicological effects. Research could focus on its biodegradability, potential bioaccumulation, and toxicity to aquatic life .

Analytical Methods: Chromatography and Spectroscopy

This compound can be used as a standard or reference in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its unique structure allows for the development of analytical techniques to detect and quantify similar organic compounds .

properties

IUPAC Name

4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-15-6-8-16(9-7-15)10-11-19-13-4-2-12(3-5-13)14(17)18/h2-5H,6-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUXKMKQINFDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424716
Record name 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid

CAS RN

401804-56-6
Record name 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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